molecular formula C11H8O5 B11883188 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid CAS No. 34014-47-6

7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid

Cat. No.: B11883188
CAS No.: 34014-47-6
M. Wt: 220.18 g/mol
InChI Key: BJLDQDIBNGHQIQ-UHFFFAOYSA-N
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Description

7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid is a chemical compound belonging to the isochromene family Isochromenes are known for their diverse biological activities and are often studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-hydroxybenzaldehyde with methoxyacetic acid in the presence of a catalyst to form the isochromene ring. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohol derivatives. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a wide range of derivatives.

Scientific Research Applications

7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the formation of advanced glycation end-products, which are implicated in various diseases .

Comparison with Similar Compounds

Similar Compounds

  • 1-oxo-1H-isochromene-4-carboxylic acid
  • 3-methyl-1-oxo-1H-isochromene-4-carboxylic acid
  • 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid

Uniqueness

7-methoxy-1-oxo-1H-isochromene-4-carboxylic acid is unique due to its methoxy group at the 7th position, which can influence its chemical reactivity and biological activity

Properties

CAS No.

34014-47-6

Molecular Formula

C11H8O5

Molecular Weight

220.18 g/mol

IUPAC Name

7-methoxy-1-oxoisochromene-4-carboxylic acid

InChI

InChI=1S/C11H8O5/c1-15-6-2-3-7-8(4-6)11(14)16-5-9(7)10(12)13/h2-5H,1H3,(H,12,13)

InChI Key

BJLDQDIBNGHQIQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)C(=COC2=O)C(=O)O

Origin of Product

United States

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